molecular formula C7H8ClNO2S2 B13268277 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide

Cat. No.: B13268277
M. Wt: 237.7 g/mol
InChI Key: PWTTZRCOCWGVAX-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide (CAS 1876483-73-6) is an organic sulfur-containing compound with the molecular formula C 7 H 8 ClNO 2 S 2 and a molecular weight of 237.73 g/mol . Its structure features a benzene ring core substituted with a chloro group, a methylsulfanyl group, and a sulfonamide functional group. The presence of both sulfonamide and methylsulfanyl moieties makes it a potential intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of molecules for investigating enzyme inhibition and receptor modulation. This compound is closely related to its precursor, 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride (CAS 1539719-37-3), highlighting its role in chemical synthesis . As a building block, it is valuable for creating more complex structures in pharmaceutical and agrochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8ClNO2S2

Molecular Weight

237.7 g/mol

IUPAC Name

3-chloro-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C7H8ClNO2S2/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

PWTTZRCOCWGVAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Substituted Benzene Derivatives

The synthesis begins with the chlorosulfonation of 3-Chloro-4-(methylsulfanyl)benzene. This step introduces the sulfonyl chloride group (-SO₂Cl) to the aromatic ring.

Key Reaction Conditions :

  • Reagents : Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).
  • Solvent : Chlorobenzene or methylene chloride.
  • Temperature : 20–40°C for controlled exothermic reactions.
  • Catalyst : N,N-Dimethylformamide (DMF) in catalytic amounts.

Mechanism :

  • Sulfonation : Chlorosulfonic acid reacts with the benzene derivative to form the sulfonic acid intermediate.
  • Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride.

Yield Optimization :

  • Excess thionyl chloride (up to 220% molar ratio) ensures complete conversion.
  • Reaction gases (SO₂, HCl) are scrubbed to recover recyclable hydrochloric acid.

Amidation of Sulfonyl Chloride Intermediate

The sulfonyl chloride intermediate is reacted with ammonia to yield the final sulfonamide.

Procedure :

  • Reagents : Aqueous ammonia (NH₃) or ammonium hydroxide.
  • Solvent : Water or methyl isobutyl ketone.
  • Temperature : 30–35°C to prevent decomposition.
  • Workup : Acidification with HCl to pH 5–6 precipitates the sulfonamide.

Example from Patent EP0115328B1 :

Parameter Value
Starting Material 4-Chlorobenzenesulfochloride melt
Ammonia Solution 25% aqueous NH₃
Reaction Time 30 minutes
Yield 90.9% (theoretical)
Purity Melting point 146°C

This method avoids intermediate isolation, reducing waste and improving efficiency.

Industrial-Scale Synthesis

For large-scale production, automated reactors optimize temperature and pressure control.

Key Features :

  • Solvent Recovery : Chlorobenzene is distilled and reused.
  • Byproduct Management : 4,4'-Dichlorodiphenyl sulfone is removed via clarification filtration.
  • Catalyst : Iron(III) chloride (FeCl₃) for Friedel-Crafts-type reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Chlorosulfonation High selectivity, scalable Requires SOCl₂ excess 82–92%
Direct Amidation One-pot, wastewater-free Sensitive to pH fluctuations 79–91%
Industrial Automation Consistent purity, cost-effective High initial capital investment 85–90%

Critical Data Tables

Table 1: Reaction Conditions for Sulfonamide Formation

Parameter Method 1 Method 2
Solvent Methylene chloride Water
Temperature 70–90°C 30–35°C
Catalyst DMF None
Reaction Time 5–12 hours 30 minutes

Table 2: Byproduct Management

Byproduct Removal Technique Reuse Potential
4,4'-Dichlorodiphenyl sulfone Clarification filtration Sold as industrial feedstock
Excess SOCl₂ Exhaust gas scrubbing Recycled as HCl

Ecological and Efficiency Considerations

The wastewater-free process described in EP0115328B1 minimizes environmental impact by:

  • Capturing reaction gases (SO₂, HCl) for conversion into recyclable hydrochloric acid.
  • Avoiding hydrolytic decomposition steps that generate acidic waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts such as copper(I) iodide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects . The chloro and methylsulfanyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide C₇H₇ClN₂O₂S₂ 252.7 Cl (C3), SCH₃ (C4), SO₂NH₂ (C1) Potential enzyme inhibition; polarity
3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide C₁₃H₁₂Cl₂N₂O₂S 379.9 NH₂ (C3), Cl (C4), SO₂NH₂ (C1), Cl and CH₃ (aryl) Enhanced hydrogen bonding; antimicrobial
4-Chloro-N-(3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl)benzene-1-sulfonamide C₁₉H₁₁Cl₂F₃N₃O₇S 564.3 Cl (C4), NO₂, CF₃ (aryl ether), SO₂NH₂ (C1) High lipophilicity; agrochemical potential
Chlortalidone (2-chloro-5-(1,3-dihydroxy-isoindol-1-yl)benzene-1-sulfonamide) C₁₄H₁₁ClN₂O₄S 338.8 Cl (C2), isoindolyl (C5), SO₂NH₂ (C1) Diuretic; antihypertensive
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide C₁₃H₁₆ClFN₄O₂S 346.8 Cl (C3), F (C4), triazole (side chain) Enhanced metabolic stability

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The methylsulfanyl group in the target compound provides moderate electron donation, which may stabilize charge interactions in enzyme binding. Halogen variations: Chlorine (in the target) vs. fluorine (in ) alter electronic and steric profiles. Fluorine’s electronegativity may improve membrane permeability, while chlorine’s larger size could enhance hydrophobic interactions.

Molecular Weight and Lipophilicity :

  • The target compound (252.7 g/mol) is smaller than derivatives like (564.3 g/mol), which features bulky nitro and trifluoromethyl groups. Lower molecular weight may favor better pharmacokinetics (e.g., absorption) but reduce target specificity.

Biological Activity :

  • Chlortalidone demonstrates the therapeutic relevance of sulfonamides in diuretics, suggesting the target compound could be explored for similar applications.
  • Compounds with triazole moieties (e.g., ) show improved metabolic stability due to resistance to oxidative degradation, a trait absent in the target compound.

Synthetic Complexity :

  • The target compound’s synthesis likely involves direct sulfonylation of a pre-substituted benzene ring. In contrast, requires multi-step functionalization (e.g., nitro group introduction), increasing synthetic difficulty.

Research Findings and Gaps

  • Structural-Activity Relationships (SAR): No direct data on the target compound’s bioactivity exists in the evidence. However, analogs like chlortalidone and triazole-containing sulfonamides highlight the importance of substituent choice in modulating efficacy.
  • Potential Applications: The target’s methylsulfanyl group may confer unique interactions with cysteine residues in enzymes (e.g., carbonic anhydrase inhibitors), warranting further study.

Biological Activity

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been widely used in medicine, particularly as antibiotics and diuretics. The biological activity of sulfonamides often stems from their ability to inhibit specific enzymes and interact with biological membranes.

The mechanism of action for 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide involves:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to competitively inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis.
  • Membrane Penetration : The presence of the methylsulfanyl group enhances the compound's lipophilicity, facilitating better penetration into biological membranes.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies indicate that sulfonamides can effectively inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives has been reported in the range of 1.95–15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp. and Bacillus spp. .

Cardiovascular Effects

Recent studies have investigated the impact of sulfonamide derivatives on cardiovascular parameters:

  • Perfusion Pressure and Coronary Resistance : In isolated rat heart models, certain sulfonamides demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular conditions . The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly noted for its efficacy in reducing coronary resistance compared to other derivatives .

Study on Perfusion Pressure

In a controlled study examining the effects of various benzenesulfonamides on perfusion pressure using isolated rat hearts, researchers found that:

  • Experimental Design : Different concentrations of benzenesulfonamides were administered to assess their impact on coronary resistance. The results indicated significant differences in response based on the structural variations of the compounds used .
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 20.001Moderate decrease
Compound 40.001Significant decrease

This table summarizes the effects observed during the study, highlighting how structural modifications can influence biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide is critical for evaluating its therapeutic potential:

  • Theoretical Models : Various computational tools, such as SwissADME and Admetlab, have been employed to predict the pharmacokinetic profile of this compound. Results indicate favorable permeability characteristics across different cell lines .

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